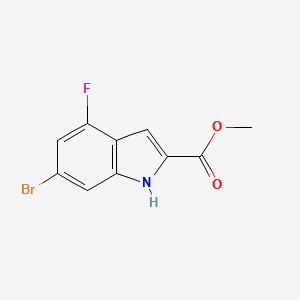

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate

Description

Historical Development of Indole-2-Carboxylate Derivatives

The indole scaffold has long been a cornerstone of heterocyclic chemistry, with its derivatives playing pivotal roles in natural product isolation, drug discovery, and materials science. Indole-2-carboxylate derivatives, in particular, emerged as critical targets due to their structural similarity to biologically active alkaloids and neurotransmitters. Early synthetic efforts focused on the Fischer indole synthesis, a method developed in the late 19th century that enabled the cyclization of phenylhydrazines with ketones or aldehydes to form indoles. By the mid-20th century, advancements such as the Leimgruber-Batcho synthesis expanded access to N-substituted indoles, while metal-catalyzed reactions and C–H activation strategies in the 21st century allowed for precise functionalization of the indole nucleus.

The introduction of carboxylate groups at position 2 of indole marked a significant milestone, as this modification enhanced hydrogen-bonding capabilities and metal-chelation properties. For example, indole-2-carboxylic acid derivatives were identified as potent inhibitors of HIV-1 integrase, with the C2 carboxyl group chelating Mg²⁺ ions in the enzyme’s active site. This discovery underscored the pharmacological potential of indole-2-carboxylates and spurred further exploration of their derivatives.

Significance of Halogenated Indole Derivatives in Research

Halogenation has been a cornerstone strategy in medicinal chemistry, with halogen atoms (e.g., bromine, fluorine) influencing molecular polarity, bioavailability, and target binding. In indole chemistry, halogenated derivatives exhibit enhanced bioactivity due to their ability to modulate electronic effects and steric interactions. Marine-derived halogenated indole alkaloids, such as meridianins and aplysinopsins, have demonstrated antiproliferative, antimicrobial, and kinase-inhibitory properties, highlighting the therapeutic value of halogens in this scaffold.

The strategic placement of halogens at specific positions on the indole ring can profoundly alter biological activity. For instance, bromine at position 6 and fluorine at position 4 in methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate introduce electron-withdrawing effects that stabilize the indole π-system and enhance interactions with hydrophobic protein pockets. Fluorine’s small atomic radius and high electronegativity further improve metabolic stability and membrane permeability, making such derivatives attractive candidates for drug development.

Evolution of this compound Discovery

The synthesis of this compound builds upon decades of indole functionalization techniques. Early routes relied on sequential halogenation and esterification steps, often requiring harsh conditions that limited yields and regioselectivity. Modern approaches leverage transition metal catalysis and protecting-group strategies to achieve precise substitutions. For example, palladium-catalyzed cross-coupling reactions enable the introduction of bromine at position 6, while electrophilic fluorination reagents selectively target position 4.

The compound’s discovery reflects a broader trend toward modular indole synthesis, where pre-functionalized building blocks are assembled through convergent pathways. Recent advances in green chemistry have further optimized these processes, reducing reliance on toxic solvents and improving atom economy.

Positioning Within Indole Pharmacophore Research

This compound occupies a unique niche in pharmacophore research due to its multifunctional structure. The indole core serves as a rigid aromatic platform, while the C2 methyl ester enhances solubility and serves as a prodrug moiety. Bromine and fluorine substituents contribute to the molecule’s electronic profile, influencing its binding to biological targets such as enzymes and receptors. Comparative studies with non-halogenated analogs have demonstrated that these halogens significantly improve inhibitory activity against targets like HIV-1 integrase and protein kinases.

Table 1: Key Structural Features and Their Functional Roles

The compound’s design exemplifies the integration of halogenation and esterification strategies to optimize drug-like properties. Ongoing research aims to exploit these features in the development of next-generation therapeutics targeting infectious diseases and cancer.

Properties

IUPAC Name |

methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMHWODHYSPCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=C(C=C2F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of an indole derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of brominating and fluorinating agents under controlled temperatures and solvents to ensure selective substitution on the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles like amines or thiols can be used.

Oxidizing Agents: For oxidation reactions, agents like potassium permanganate or hydrogen peroxide are employed.

Reducing Agents: For reduction reactions, agents like lithium aluminum hydride or sodium borohydride are used.

Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthesis and Reaction Pathways

Methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate can be synthesized through various methods, typically involving:

- Starting Materials : Common precursors include 4-fluoroaniline and methyl 2-bromoacetate.

- Formation of Intermediates : Nucleophilic substitution reactions are employed to create intermediates that lead to the indole structure.

- Cyclization : The formation of the indole ring usually requires acidic conditions or Lewis acid catalysts.

- Bromination : Final modifications involve bromination at the 6-position using agents like N-bromosuccinimide.

Medicinal Chemistry

This compound is investigated for its potential therapeutic properties:

- Antiviral Activity : Compounds with similar structures have shown effectiveness against HIV-1 integrase, crucial for viral replication. The indole core's ability to chelate metal ions enhances inhibitory effects against this enzyme .

- Anticancer Activity : Indole derivatives are recognized for their anticancer properties. Studies indicate that modifications at the C6 position can significantly improve cytotoxicity against various cancer cell lines . For instance, compounds with halogen substitutions exhibit enhanced activity compared to their unmodified counterparts.

- Antimicrobial Properties : Research has demonstrated that indole-containing compounds possess antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This compound may serve as a scaffold for developing new antimicrobial agents.

Biological Studies

The compound is utilized in biological research to explore:

- Enzyme Interactions : The unique structure allows for specific interactions with enzymes, which can modulate biological pathways. For example, the presence of halogens can enhance binding affinities to certain receptors or enzymes .

Material Science

This compound is also being explored in material science for:

- Development of Novel Materials : Its chemical properties make it suitable for creating materials with specific electronic and optical characteristics.

Case Study 1: Antiviral Research

A study published in the European Journal of Medicinal Chemistry investigated various indole derivatives' effectiveness against HIV integrase. This compound was among the compounds tested, showing promising results in inhibiting enzyme activity due to its structural features .

Case Study 2: Anticancer Activity

Research conducted on a series of indole derivatives demonstrated that this compound exhibited significant cytotoxic effects on cancer cell lines. The study highlighted the importance of halogen substitutions in enhancing biological activity, suggesting potential pathways for drug development .

Mechanism of Action

The mechanism of action of methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key similarities and differences between methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate and related indole derivatives:

Key Observations:

Halogen Positioning : Bromine at C6 (as in the target compound) is less common than C5 in bioactive indoles. Fluorine at C4 may sterically hinder interactions compared to C5-substituted analogs like N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide .

Ester vs. Amide Functionalization : Methyl/ethyl esters (e.g., this compound) are typically more hydrolytically stable than amides but less potent in direct biological targeting. Amide derivatives (e.g., 5-bromo-6-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide) often exhibit improved binding to enzymes like kinases due to hydrogen-bonding interactions .

Biological Activity : Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate derivatives demonstrate significant anti-HBV activity, suggesting that bromo-fluoro indole esters could be modified for antiviral applications .

Research Findings and Limitations

- Its ethyl analog, however, is accessible (GLPBIO, CymitQuimica) and serves as a proxy for reactivity studies .

- Thermal Stability : Ethyl indole carboxylates degrade at temperatures >150°C during prolonged reflux, as seen in the synthesis of N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (refluxed at 190°C for 6 hours) . Methyl esters may exhibit similar limitations.

Biological Activity

Methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antiviral, anticancer, and antimicrobial properties, along with a detailed analysis of its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which significantly influence its chemical reactivity and biological activity. The compound's molecular formula is and it has a molecular weight of approximately 276.08 g/mol.

Antiviral Properties

Research indicates that this compound exhibits promising antiviral activity. A study highlighted its potential as an inhibitor of viral integrase, with IC50 values indicating effective inhibition at micromolar concentrations . The compound interacts with viral DNA through π–π stacking interactions, enhancing its efficacy against viral replication.

Anticancer Activity

The compound has shown significant anticancer properties across various cancer cell lines. For instance, it was found to inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation in many cancers . In vitro studies revealed that this compound demonstrated an IC50 value in the submicromolar range against non-small cell lung cancer (NSCLC) cells, indicating a higher potency compared to standard chemotherapeutic agents .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (NSCLC) | 0.3 | Inhibition of Akt signaling |

| H1299 (NSCLC) | 0.4 | Induction of apoptosis through mitochondrial pathways |

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial strains. A study reported that the compound showed activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.039 mg/mL for different strains . This suggests its potential application in treating bacterial infections.

Table 2: Antimicrobial Activity Summary

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0048 |

| Bacillus mycoides | 0.0098 |

| Staphylococcus aureus | 5.64 |

The mechanism of action for this compound involves its interaction with specific molecular targets in biological systems. The presence of bromine and fluorine enhances binding affinity to enzymes or receptors, influencing various biological pathways. For example, its ability to inhibit the Akt pathway leads to reduced cell survival in cancer cells, while its antiviral activity is linked to interference with viral replication processes.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Anticancer Efficacy : In a study involving NSCLC cell lines, treatment with the compound resulted in significant apoptosis as evidenced by increased levels of pro-apoptotic markers such as Bax and caspases .

- Antiviral Activity : A recent investigation demonstrated that derivatives of this compound could effectively inhibit HIV integrase with IC50 values below 10 µM, suggesting a strong potential for development into therapeutic agents against HIV .

Q & A

Basic Synthesis and Purification Methods

Q: What are the established synthetic routes for methyl 6-bromo-4-fluoro-1H-indole-2-carboxylate, and how can purity be ensured post-synthesis? A: The compound is typically synthesized via sequential halogenation and esterification of indole precursors. For example, bromination at the 6-position and fluorination at the 4-position can be achieved using N-bromosuccinimide (NBS) and Selectfluor®, respectively, followed by esterification with methyl chloroformate. Key intermediates should be characterized via H/C NMR and LC/MS to confirm regioselectivity . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Purity (>95%) is validated via HPLC with UV detection at 254 nm .

Structural Confirmation via X-ray Crystallography

Q: How can researchers resolve ambiguities in the molecular structure of this compound? A: Single-crystal X-ray diffraction is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Data collection at low temperature (e.g., 100 K) improves resolution. Key metrics: R-factor <5%, unambiguous electron density maps for bromine/fluorine positions .

Safety Protocols and Waste Management

Q: What safety measures are critical when handling this compound? A: Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood due to potential inhalation risks. Waste must be segregated in halogenated solvent containers and disposed via licensed hazardous waste services. Spills require neutralization with inert absorbents (e.g., vermiculite) .

Advanced Reaction Optimization

Q: How can Design of Experiments (DoE) improve yield in multi-step syntheses involving this compound? A: DoE identifies critical variables (e.g., reaction temperature, stoichiometry of halogenating agents). For example, a central composite design can optimize fluorination efficiency with Selectfluor®, balancing reaction time (4–8 hrs) and temperature (60–100°C). Response surface models predict maximum yield (e.g., 82%) at 80°C for 6 hrs .

Managing Bromine/Fluorine Reactivity

Q: How do bromine and fluorine substituents influence reactivity in cross-coupling reactions? A: The electron-withdrawing fluorine at C4 deactivates the indole ring, reducing Buchwald-Hartwig amination efficiency. Bromine at C6 is more reactive in Suzuki-Miyaura couplings. Use Pd(dppf)Cl₂ catalyst and excess boronic acid (1.5 eq) for >70% coupling yield. Monitor side reactions (e.g., debromination) via TLC .

Purity Analysis Challenges

Q: What analytical methods resolve co-eluting impurities in HPLC analysis? A: Use a C18 column with a methanol/water gradient (50%→90% methanol over 20 mins). LC/MS (ESI+) detects [M+H]⁺ at m/z 286.9 (theoretical 287.0). For persistent impurities, employ preparative HPLC with a 250 mm C18 column and 2 mL/min flow rate .

Solubility Limitations in Biological Assays

Q: How can solubility issues in aqueous buffers be addressed for cellular studies? A: The compound’s logP (~2.8) suggests limited water solubility. Use DMSO stock solutions (10 mM) diluted in assay media (final DMSO ≤0.1%). For in vivo studies, employ cyclodextrin-based formulations (e.g., 20% hydroxypropyl-β-cyclodextrin) to enhance bioavailability .

Resolving Data Contradictions in Published Yields

Q: How should researchers reconcile discrepancies in reported synthetic yields (e.g., 40% vs. 70%)? A: Variations arise from differences in halogenation conditions (e.g., NBS vs. Br₂) or purification methods. Reproduce protocols rigorously, noting solvent purity (anhydrous vs. technical grade) and catalyst lot variability. Validate via interlaboratory comparisons .

Selective Functionalization at C2/C6

Q: What strategies enable selective modification of the ester (C2) versus bromine (C6) positions? A: The C2 ester is prone to hydrolysis under basic conditions (e.g., NaOH/MeOH), while C6 bromine is stable. For selective C6 derivatization, use Sonogashira coupling (Pd/Cu, THF) before ester hydrolysis. Protect the ester with TMSCl during bromine substitution .

Stability Under Acidic/Basic Conditions

Q: How does the compound degrade under extreme pH, and what storage conditions prevent decomposition? A: The ester hydrolyzes rapidly in >1M NaOH (t₁/₂ <1 hr at 25°C). In 1M HCl, defluorination occurs above 60°C. Store at –20°C under argon in amber vials. Monitor degradation via F NMR (loss of –4.2 ppm signal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.